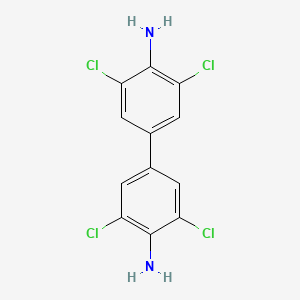

3,3',5,5'-Tetrachlorobenzidine

Descripción

Contextual Significance in Chemical Science

The significance of 3,3',5,5'-Tetrachlorobenzidine in chemical science stems primarily from its role as an intermediate in the synthesis of other organic compounds. ontosight.ai It is used almost exclusively in the manufacturing of organic pigments. iarc.fr For instance, it is a precursor for Pigment Yellow 81. iarc.fracs.org

Beyond its industrial application in pigment production, 3,3',5,5'-tetrachlorobenzidine serves as a reagent in laboratory analyses. ontosight.ai The compound's reactivity and its nature as a chlorinated aromatic amine have also made it a subject of interest in academic research. ontosight.ai Studies have explored its potential mutagenic properties. nih.govoup.com Furthermore, its rigid, linear molecular structure and the presence of two amine functionalities make it a candidate for use in crystal engineering, where researchers design and assemble crystalline solids with desired properties. iucr.orgresearchgate.net

Historical Trajectories in Academic Investigations

The production of 3,3',5,5'-tetrachlorobenzidine has been documented in Japan since 1965. iarc.fr Early production methods involved the reduction of 2,5-dichloronitrobenzene to form the corresponding tetrachloro-substituted hydrazobenzene (B1673438), followed by a benzidine (B372746) rearrangement of this product. iarc.fr

A notable academic investigation into this compound was conducted in 1987 by S. Savard and P. D. Josephy. nih.govoup.com Their research focused on the synthesis and mutagenicity of several halogenated benzidines, including 3,3',5,5'-tetrachlorobenzidine. nih.govoup.com They synthesized the compound from 2,6-dichloroaniline. oup.com

In more recent decades, research has delved into the compound's solid-state structure. In 2010, the crystal structure of 3,3',5,5'-tetrachlorobenzidine was reported, revealing details about its molecular packing and intermolecular interactions, which include very weak hydrogen bonds. iucr.orgresearchgate.net The study of its crystal structure has provided insights for the field of crystal engineering. iucr.org The compound has also been identified in analyses of commercial paint pigments, highlighting its relevance in industrial chemistry. acs.org

Structure

3D Structure

Propiedades

Número CAS |

41687-08-5 |

|---|---|

Fórmula molecular |

C12H8Cl4N2 |

Peso molecular |

322.0 g/mol |

Nombre IUPAC |

4-(4-amino-3,5-dichlorophenyl)-2,6-dichloroaniline |

InChI |

InChI=1S/C12H8Cl4N2/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H,17-18H2 |

Clave InChI |

QCBOCNIRTOWNIW-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C(=C1Cl)N)Cl)C2=CC(=C(C(=C2)Cl)N)Cl |

Origen del producto |

United States |

Synthetic Methodologies and Reaction Mechanisms

Established Synthetic Pathways

The primary route for the synthesis of 3,3',5,5'-tetrachlorobenzidine involves a two-stage process: the reduction of a substituted nitrobenzene (B124822) to form a hydrazo intermediate, followed by an acid-catalyzed rearrangement to yield the final benzidine (B372746) product.

Reduction of Substituted Nitrobenzenes and Subsequent Rearrangement

The synthesis commences with the selection of an appropriately substituted nitrobenzene. For 3,3',5,5'-tetrachlorobenzidine, the logical starting material is 3,5-dichloronitrobenzene (B1666198). The synthesis proceeds in the following manner:

Reduction of 3,5-Dichloronitrobenzene: The nitro groups of 3,5-dichloronitrobenzene are reduced to form the corresponding hydrazo compound, 3,3',5,5'-tetrachlorohydrazobenzene. This reduction is typically achieved using reducing agents such as zinc dust in an alkaline solution (e.g., sodium hydroxide). Catalytic hydrogenation is another viable method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel. The choice of reducing agent and reaction conditions is crucial to favor the formation of the hydrazo intermediate over the fully reduced aniline.

Rearrangement of 3,3',5,5'-Tetrachlorohydrazobenzene: The synthesized 3,3',5,5'-tetrachlorohydrazobenzene is then subjected to an acid-catalyzed rearrangement. This is the key step that forms the biphenyl (B1667301) linkage and establishes the benzidine structure. Strong acids such as sulfuric acid or hydrochloric acid are commonly used to facilitate this transformation.

Continuous Process Techniques for High Purity and Yield

The application of continuous flow chemistry to the synthesis of specialty chemicals is a growing field, offering potential advantages in terms of safety, efficiency, and product quality. While specific examples for the continuous synthesis of 3,3',5,5'-tetrachlorobenzidine are not extensively documented, the principles of continuous flow can be applied to the established synthetic pathway.

A hypothetical continuous process could involve:

A packed-bed reactor containing a supported reducing agent for the continuous reduction of 3,5-dichloronitrobenzene.

An in-line separation of the resulting hydrazobenzene (B1673438) intermediate.

Introduction of an acid stream in a subsequent flow reactor to induce the benzidine rearrangement under precisely controlled temperature and residence time.

Such a setup would allow for rapid optimization of reaction conditions and could lead to higher purity and yield by minimizing side reactions and decomposition of intermediates. The enhanced heat and mass transfer in microreactors can be particularly beneficial for controlling the exothermic nature of both the reduction and rearrangement steps.

Mechanistic Investigations of Formation Reactions

The core of the synthesis of 3,3',5,5'-tetrachlorobenzidine lies in the benzidine rearrangement, a reaction that has been the subject of extensive mechanistic study.

Benzidine Rearrangement in Acidic Media

The benzidine rearrangement is an acid-catalyzed intramolecular process. The generally accepted mechanism for the rearrangement of hydrazobenzenes in acidic media is thought to proceed through a rsc.orgrsc.org-sigmatropic shift. ic.ac.uk The key steps are as follows:

Protonation: The reaction is initiated by the protonation of one of the nitrogen atoms of the hydrazobenzene. In strongly acidic conditions, a second protonation can occur, forming a dicationic species.

Rearrangement: The protonated intermediate undergoes a concerted rearrangement. Computational studies suggest that this proceeds via a transition state where the two aromatic rings are folded over, allowing for the formation of the new C-C bond between the para-positions of the two rings and the cleavage of the N-N bond. ic.ac.uk

Rearomatization: The resulting intermediate rapidly undergoes deprotonation to restore the aromaticity of the rings, yielding the final benzidine product.

The presence of electron-withdrawing chloro- substituents on the aromatic rings can influence the rate and outcome of the rearrangement.

| Mechanistic Step | Description | Key Intermediates/Transition States |

| Protonation | One or both nitrogen atoms of the hydrazobenzene are protonated by the acid catalyst. | Monoprotonated or diprotonated hydrazobenzene. |

| rsc.orgrsc.org-Sigmatropic Rearrangement | A concerted pericyclic reaction involving the cleavage of the N-N bond and the formation of a C-C bond between the para-positions. | A folded transition state with π-complex character. ic.ac.uk |

| Rearomatization | Loss of protons from the nitrogen atoms to restore the aromaticity of the biphenyl system. | Diprotonated benzidine intermediate. |

Role of Catalysts and Reaction Conditions

Reduction Catalysts: For the catalytic hydrogenation of the nitroaromatic precursor, noble metal catalysts such as palladium on carbon (Pd/C) are highly effective. Raney nickel is another commonly used catalyst. The choice of catalyst can influence the selectivity of the reduction, favoring the formation of the hydrazo compound over the aniline.

Acid Catalysis in Rearrangement: The benzidine rearrangement itself is catalyzed by strong acids. The concentration of the acid is a critical parameter. Sufficiently high acidity is required to promote the protonation of the hydrazobenzene, but excessively harsh conditions can lead to side reactions and degradation of the product.

Reaction Temperature: The temperature at which both the reduction and rearrangement are carried out significantly affects the reaction rates and the formation of byproducts. Optimization of the temperature profile is essential for maximizing the yield of the desired 3,3',5,5'-tetrachlorobenzidine.

Derivatization and Advanced Synthetic Strategies

Information regarding the specific derivatization of 3,3',5,5'-tetrachlorobenzidine is limited in the available literature. However, based on its chemical structure, which features two primary aromatic amine groups, a number of derivatization reactions can be anticipated. These include:

Diazotization: The primary amine groups can be converted to diazonium salts, which are versatile intermediates for the synthesis of a wide range of derivatives, including azo dyes.

Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding amides.

Alkylation: The amine groups can be alkylated to form secondary or tertiary amines.

Schiff Base Formation: Condensation with aldehydes or ketones would lead to the formation of Schiff bases (imines).

Advancements in the Synthesis of 3,3',5,5'-Tetrachlorobenzidine and Related Biphenyls

The synthesis of 3,3',5,5'-tetrachlorobenzidine and its structural analogs, particularly polychlorinated biphenyls (PCBs), is of significant interest in the field of analytical and environmental chemistry. These compounds serve as crucial reference standards for the detection and quantification of persistent organic pollutants. Various synthetic methodologies have been developed to obtain these target molecules, often focusing on achieving high yields and selectivity. This article delves into the synthetic pathways leading to tetrachlorobiphenyls, which are structurally related to 3,3',5,5'-tetrachlorobenzidine.

Pathways to Related Substituted Biphenyls (e.g., Tetrachlorobiphenyls)

The construction of the biphenyl core structure is a fundamental step in the synthesis of tetrachlorobiphenyls. Several classical and modern cross-coupling reactions have been employed for this purpose, each with its own set of advantages and limitations. Key methods include the Gomberg-Bachmann reaction, the Cadogan reaction, the Ullmann reaction, and the more contemporary Suzuki-Miyaura coupling.

The Gomberg-Bachmann reaction is a traditional method for aryl-aryl bond formation via a diazonium salt. uiowa.eduresearchgate.net In a typical procedure, an aromatic amine is diazotized and then reacted with another aromatic compound, often in the presence of a base. For instance, the coupling of 3,5-dichloroaniline (B42879) with 1,2-dichlorobenzene (B45396) has been utilized to synthesize tetrachlorobiphenyl isomers. researchgate.net However, a significant drawback of the Gomberg-Bachmann reaction is the generally low yields, often less than 40%, due to the prevalence of side-reactions involving the diazonium salt. uiowa.edu

The Cadogan reaction provides an alternative route, particularly for the synthesis of carbazoles and related heterocycles, but can also be adapted for biphenyl synthesis. researchgate.net This method involves the deoxygenation of nitroarenes using trivalent phosphorus reagents. While effective, this reaction often requires high temperatures. researchgate.net

The Ullmann reaction is a copper-mediated coupling of two aryl halides. orientjchem.org This method has been a cornerstone in the synthesis of biphenyls and their derivatives. However, the classical Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper, and can have variable yields. nih.gov Modern modifications have been developed to improve the efficiency and substrate scope of this reaction.

The Suzuki-Miyaura coupling reaction has emerged as a highly versatile and efficient method for the synthesis of polychlorinated biphenyls. nih.govuky.edu This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl boronic acid with an aryl halide. nih.govuky.edu The Suzuki coupling offers several advantages, including high selectivity, good to excellent yields, and the use of less toxic starting materials compared to older methods. nih.gov For example, the synthesis of 2,2′,5,5′-tetrachlorobiphenyl-4-ol has been achieved using a Suzuki coupling reaction between 2,5-dichloroboronic acid and 2,5-dichloroiodoanisole. researchgate.netnih.gov This highlights the utility of the Suzuki coupling in preparing specifically substituted PCB derivatives. The reaction conditions can be tailored to accommodate a wide range of functional groups on the coupling partners.

The following table summarizes the key features of these synthetic methodologies for the preparation of tetrachlorobiphenyls.

| Reaction | Key Reactants | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

| Gomberg-Bachmann | Aryl diazonium salt, Arene | Base | Often low temperature for diazotization, then coupling | Wide scope for reactants | Generally low yields (<40%), side reactions |

| Cadogan Reaction | Nitroarene | Trivalent phosphorus reagent | High temperatures | Useful for specific heterocyclic byproducts | Harsh conditions |

| Ullmann Reaction | Two aryl halides | Copper (stoichiometric or catalytic) | High temperatures | Well-established method | Harsh conditions, variable yields |

| Suzuki-Miyaura Coupling | Aryl boronic acid, Aryl halide | Palladium catalyst, Base | Mild to moderate temperatures | High selectivity, good to excellent yields, functional group tolerance | Cost of palladium catalyst |

Detailed research findings have demonstrated the successful application of these methods for the synthesis of various tetrachlorobiphenyl isomers. For instance, a study on the Gomberg-Bachmann coupling of 3,5-dichloroaniline with 1,2-dichlorobenzene reported the formation of tetrachlorobiphenyls, although it also noted the generation of substantial by-products. researchgate.net In contrast, the Suzuki-Miyaura coupling has been shown to provide cleaner reactions with higher yields for a range of PCB congeners. nih.gov The choice of synthetic route often depends on the desired substitution pattern of the target tetrachlorobiphenyl and the availability of starting materials.

Spectroscopic Characterization and Structural Elucidation Studies

Crystallographic Analysis and Crystal Engineering

Molecular Packing and Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding)Without crystallographic data, a detailed analysis of the molecular packing and specific intermolecular interactions, such as hydrogen or halogen bonding, for 3,3',5,5'-tetrachlorobenzidine cannot be provided.

In contrast, the isomer 2,2',5,5'-Tetrachlorobenzidine (B1205553) is well-characterized, with extensive public data available for all the categories listed above, including detailed single-crystal X-ray diffraction studies that describe its monoclinic crystal system and various intermolecular interactions like N—H⋯N, N—H⋯Cl, and Cl⋯Cl contacts. nih.govresearchgate.net

Should you be interested in an article on the well-documented 2,2',5,5'-Tetrachlorobenzidine , the available data would allow for a comprehensive report matching your requested outline.

Theoretical and Computational Chemistry

Quantum Mechanical and Density Functional Theory (DFT) Studies

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the molecular properties of chemical compounds. DFT methods are chosen for their balance of computational cost and accuracy in accounting for electron correlation effects. chemrxiv.org A typical functional used for such studies is B3LYP, often combined with a basis set like 6-31G(d,p) or 6-311++G(d,p), to predict molecular structures and thermochemical properties with reasonable accuracy. mdpi.commdpi.com

Structural and Electronic Feature Prediction

DFT calculations are employed to predict the optimized molecular geometry, including bond lengths and angles, of 3,3',5,5'-tetrachlorobenzidine. These theoretical predictions can be correlated with experimental values where available. researchgate.net The electronic structure, which governs the compound's reactivity and properties, is also elucidated through these calculations. nih.gov However, specific computational studies detailing the optimized geometry and electronic features of 3,3',5,5'-tetrachlorobenzidine are not present in the surveyed literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. rsc.org This analysis is crucial for predicting how a molecule will interact with other chemical species. slideshare.net A detailed FMO analysis for 3,3',5,5'-tetrachlorobenzidine, including the energies and distribution of the HOMO and LUMO, has not been reported in the available scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. wolfram.comresearchgate.netuni-muenchen.de The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. wolfram.comuni-muenchen.de Red-colored areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. wolfram.com This visualization provides insights into how the molecule will interact with other polar molecules or ions. chemrxiv.org Although MEP mapping is a standard computational technique, a specific MEP map for 3,3',5,5'-tetrachlorobenzidine is not available in the reviewed literature.

Computational Approaches to Reactivity and Dynamics

Computational methods can be used to study the reactivity of molecules through simulations of their dynamic behavior. nih.gov Molecular dynamics (MD) simulations, for example, can provide insights into the conformational dynamics and interactions of a molecule over time. dtic.miltemple.edu These simulations are valuable for understanding complex processes that are difficult to observe experimentally. nih.gov Furthermore, computational chemistry can be used to investigate reaction mechanisms, such as cycloaddition reactions, by examining the potential energy surfaces and transition states. researchgate.net Specific studies applying these computational approaches to the reactivity and dynamics of 3,3',5,5'-tetrachlorobenzidine are not found in the current body of literature.

Prediction of Optical and Electronic Properties (e.g., Non-linear Optics)

Theoretical calculations can predict the optical and electronic properties of molecules, including their potential for non-linear optical (NLO) applications. mdpi.comdtic.mil The polarizability and hyperpolarizability of a molecule, which are measures of its response to an external electric field, can be calculated using computational methods. mdpi.comdtic.mil Molecules with significant NLO properties have applications in areas such as photonics and optical data processing. nih.gov The prediction of these properties often involves studying the electronic structure and charge transfer within the molecule. ijcih.com There are no specific computational predictions for the non-linear optical properties of 3,3',5,5'-tetrachlorobenzidine in the published research.

Environmental Fate and Transformation Pathways

Photodegradation Mechanisms and Kinetics

No specific information is available in the reviewed literature regarding the photodegradation mechanisms or kinetics of 3,3',5,5'-Tetrachlorobenzidine.

Biodegradation Resistance and Pathways

There is no available data concerning the resistance of 3,3',5,5'-Tetrachlorobenzidine to biodegradation or the metabolic pathways involved in its breakdown by microorganisms.

Comparative Analysis with Related Chlorinated Benzidines in Environmental Systems

A comparative analysis of the environmental behavior of 3,3',5,5'-Tetrachlorobenzidine with other chlorinated benzidines could not be conducted due to the absence of specific data on its environmental fate.

Advanced Remediation Technologies for Contaminated Media

Oxidation Processes (e.g., Ozonation)

No studies detailing the use of oxidation processes, such as ozonation, for the remediation of media contaminated with 3,3',5,5'-Tetrachlorobenzidine were found in the reviewed literature.

Electrochemical Treatment Methodologies

There is no available research on the application of electrochemical treatment methodologies for the degradation or removal of 3,3',5,5'-Tetrachlorobenzidine from contaminated media.

Environmental Chemistry and Remediation Research

Bioremediation and Composting Applications

The bioremediation of chlorinated benzidines, including 3,3',5,5'-tetrachlorobenzidine, is a significant area of environmental research due to the persistence and toxicity of these compounds. Bioremediation strategies primarily focus on harnessing microbial processes to degrade or transform the contaminant into less harmful substances.

Microbial Degradation:

Research into the microbial degradation of chlorinated aromatic compounds suggests that both aerobic and anaerobic processes can be effective. Under anaerobic conditions, a key mechanism is reductive dechlorination , where chlorine atoms are sequentially removed from the aromatic rings. This process has been observed for various chlorinated compounds, including polychlorinated biphenyls (PCBs) and chlorobenzenes, and is likely a viable pathway for 3,3',5,5'-tetrachlorobenzidine. nih.govresearchgate.net In this process, the chlorinated compound acts as an electron acceptor. clu-in.org The complete mineralization of highly chlorinated compounds often requires a combination of anaerobic and aerobic treatment stages.

Certain microbial species, such as those from the Dehalococcoides genus, are known for their ability to carry out reductive dechlorination of chlorinated aromatic compounds. nih.govnih.gov While specific studies on 3,3',5,5'-tetrachlorobenzidine are limited, research on 3,3'-dichlorobenzidine (B165656) has shown its resistance to degradation by naturally occurring aquatic microbial communities, indicating that specialized or engineered microbial systems may be necessary for effective bioremediation. epa.gov

Composting:

Composting is a bioremediation technique that can be effective for treating contaminated soils and sludges. The process involves the controlled aerobic decomposition of organic matter by a diverse microbial community. The elevated temperatures achieved during the thermophilic stage of composting can enhance the degradation of organic pollutants.

For chlorinated compounds like 3,3',5,5'-tetrachlorobenzidine, co-composting with a readily biodegradable organic substrate is a common approach. This method enhances microbial activity and can promote the co-metabolic degradation of the target pollutant. Studies on the co-composting of soils contaminated with polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs), which share structural similarities with chlorinated benzidines, have demonstrated significant degradation rates. researchgate.net The diverse microbial consortia present in compost, including bacteria and fungi, produce a range of extracellular enzymes that can break down complex organic molecules.

Table 1: Bioremediation and Composting Research Findings for Analogous Chlorinated Compounds

| Compound/Mixture | Remediation Method | Key Findings | Reference |

|---|---|---|---|

| Polychlorinated Biphenyls (PCBs) | Anaerobic Reductive Dechlorination | Removal of meta and para chlorines observed in cultures from estuarine, marine, and riverine sediments, involving Dehalococcoides-like bacteria. | nih.gov |

| 1,2,4-Trichlorobenzene (1,2,4-TCB) | Anaerobic Reductive Dechlorination followed by Aerobic Degradation | Reductive dechlorination produced di- and monochlorobenzene. Subsequent aerobic degradation was observed for 1,2,4-TCB and its daughter products. | researchgate.net |

| PCDD/F-contaminated soil | Aerobic food waste co-composting | Approximately 75% degradation of PCDD/Fs after 42 days. Bacterial communities were dominated by Proteobacteria, Actinobacteria, Bacteroidetes, and Firmicutes. | researchgate.net |

Industrial wastewater containing 3,3',5,5'-tetrachlorobenzidine and other refractory organic pollutants requires robust and often multi-stage treatment systems to achieve effective removal. Integrated systems that combine physical, chemical, and biological processes are often necessary to meet discharge standards.

Chemical Oxidation and Advanced Oxidation Processes (AOPs):

Chemical oxidation processes are employed to break down complex and toxic organic molecules into simpler, more biodegradable compounds. Advanced Oxidation Processes (AOPs) are particularly effective as they generate highly reactive hydroxyl radicals (•OH) in-situ. techno-press.orgmdpi.com These radicals can non-selectively oxidize a wide range of organic pollutants. Common AOPs applicable to chlorinated aromatic compounds include:

Fenton and Photo-Fenton Processes: These involve the reaction of hydrogen peroxide with ferrous ions (Fenton) or with ferrous ions and UV light (photo-Fenton) to produce hydroxyl radicals. mdpi.com

Ozonation: Ozone (O3) is a powerful oxidant that can directly react with organic compounds or decompose to form hydroxyl radicals. nih.gov

Photocatalysis: This process uses a semiconductor catalyst (e.g., TiO2) and a light source to generate electron-hole pairs, which in turn produce reactive oxygen species. techno-press.org

A study on the treatment of industrial wastewater from the manufacturing of 2,2',5,5'-tetrachlorobenzidine (B1205553) (an isomer of the target compound) utilized a combined micro-electrochemical oxidation and air-stripping process. nih.gov The micro-electrochemical oxidation step, also referred to as iron-chipping filtration (ICF), relies on the galvanic cells formed between iron and carbon to degrade organic pollutants. nih.gov

Integrated System Case Study:

In the treatment of 2,2',5,5'-tetrachlorobenzidine wastewater, a two-stage process was developed:

Micro-electrochemical Oxidation (Iron-Chipping Filtration - ICF): The wastewater was first passed through a reactor containing iron chips. This step aimed to partially oxidize the tetrachlorobenzidine and other organic compounds.

Air-Stripping Reactor (ASR): The effluent from the ICF was then subjected to air stripping to remove volatile organic compounds and further degrade the remaining pollutants.

This integrated system demonstrated high removal efficiencies for chemical oxygen demand (COD), color, and the tetrachlorobenzidine itself. nih.gov Such combined chemical-physical or chemical-biological approaches are often necessary for the effective treatment of wastewater containing refractory chlorinated compounds. nih.govresearchgate.net Biological treatment can follow a chemical pre-treatment stage, as the initial oxidation can improve the biodegradability of the wastewater. nih.gov

HRT: Hydraulic Retention Time; TCB: 2,2',5,5'-Tetrachlorobenzidine

Table of Compounds Mentioned

| Compound Name |

|---|

| 1,2,4-Trichlorobenzene |

| 2,2',5,5'-Tetrachlorobenzidine |

| 3,3',5,5'-Tetrachlorobenzidine |

| 3,3'-Dichlorobenzidine |

| Benzidine (B372746) |

| Carbon Dioxide |

| Dichlorobenzene |

| Hydrogen Peroxide |

| Monochlorobenzene |

| Ozone |

| Polychlorinated Biphenyls (PCBs) |

Applications in Advanced Materials Science and Chemical Sensing

Role in Pigment and Dye Chemistry (Focus on Chemical Intermediates)

Benzidine (B372746) and its derivatives are historically significant as intermediates in the manufacture of dyes, particularly azo dyes. These compounds contain two amine functional groups (-NH₂) which can be readily converted into diazonium salts. This process, known as diazotization, makes them key building blocks for creating larger, more complex molecules with chromophoric (color-bearing) properties.

The general structure of benzidine provides a rigid, linear backbone that, when incorporated into a larger dye molecule, can influence properties such as color, lightfastness, and thermal stability. The addition of chlorine atoms to the benzidine core, as in 3,3',5,5'-tetrachlorobenzidine, can further modify these characteristics. Electron-withdrawing groups like chlorine can affect the electronic properties of the molecule, which in turn can impact the color of the final pigment and may enhance the stability of the chemical intermediates used in its synthesis researchgate.net. While many benzidine derivatives are utilized in pigment production, specific applications for the 3,3',5,5'-tetrachloro isomer are not extensively detailed in publicly available research.

The primary role of benzidine derivatives in pigment chemistry is in the synthesis of disazo pigments, often referred to as diarylide pigments. The synthesis involves a two-step process:

Tetrazotization : The two amine groups on the benzidine molecule are reacted with nitrous acid to form a bis-diazonium salt (a tetrazo component). This intermediate is highly reactive.

Azo Coupling : The bis-diazonium salt is then reacted with two equivalents of a coupling agent (e.g., derivatives of acetoacetanilide (B1666496) or pyrazolone). This reaction forms two azo bonds (-N=N-), linking the central biphenyl (B1667301) unit to the coupling components and creating the final disazo pigment.

This synthetic pathway is well-established for other chlorinated benzidines, such as 3,3'-dichlorobenzidine (B165656), which is a precursor to a range of yellow and orange commercial pigments researchgate.net. The chlorine atoms on the biphenyl rings contribute to the chemical and light fastness of the resulting pigments. While the structure of 3,3',5,5'-tetrachlorobenzidine is suitable for this chemical transformation, specific examples of disazo pigments derived commercially from this particular isomer are not well-documented in scientific literature.

Polymeric Materials Synthesis (e.g., Chlorinated Polyimides)

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers like polyimides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength. The synthesis typically involves the polycondensation of an aromatic diamine with an aromatic dianhydride.

The incorporation of chlorine atoms into the polymer backbone can enhance certain properties, such as flame retardancy, solubility in organic solvents, and dielectric performance. Therefore, chlorinated diamines are valuable monomers for producing specialized chlorinated polyimides.

Despite the suitability of its diamine structure, there is currently a lack of specific research findings or documented applications detailing the use of 3,3',5,5'-tetrachlorobenzidine as a monomer in the synthesis of chlorinated polyimides or other polymeric materials.

Analytical Reagent Development and Chemosensing

Certain benzidine derivatives are well-known for their use as analytical reagents, primarily due to their ability to undergo oxidation reactions that result in a distinct color change. A prominent example is 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB), which is a widely used non-carcinogenic chromogenic substrate in enzyme-linked immunosorbent assays (ELISA) and other histochemical staining techniques. The oxidation of TMB produces a colored product, allowing for the sensitive detection of peroxidase activity.

The shared benzidine core suggests that 3,3',5,5'-tetrachlorobenzidine could potentially exhibit similar chromogenic properties. However, there is no specific information available in the scientific literature to confirm its application as an analytical reagent or its development for chemosensing purposes.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are optimal for characterizing 3,3',5,5'-Tetrachlorobenzidine?

- Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm structural integrity. Infrared (IR) spectroscopy is effective for identifying amine and aromatic C-Cl functional groups . Melting point analysis (137–141°C) serves as a preliminary purity indicator . For advanced structural elucidation, single-crystal X-ray diffraction (XRD) resolves molecular packing and hydrogen-bonding interactions, though bulky chlorine substituents may weaken intermolecular forces .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., LogP, density) of 3,3',5,5'-Tetrachlorobenzidine?

- Answer : Validate experimental conditions against literature sources. For example, LogP (6.29) and density (1.53 g/cm³) may vary due to solvent choice or measurement techniques. Cross-reference data with IARC reports and crystallographic studies to resolve inconsistencies . Calibrate instruments using certified reference standards and report detailed methodologies to ensure reproducibility .

Advanced Research Questions

Q. What catalytic strategies enhance the synthesis yield of 3,3',5,5'-Tetrachlorobenzidine?

- Answer : Catalytic hydrogenation using PtO₂ in cyclohexane improves yield (81%) compared to traditional Zn/HCl reduction methods. This approach reduces nitro precursors (e.g., 2,2',6,6'-trichloro-4,4'-dinitrodiphenyl) efficiently while minimizing byproducts. Post-synthesis purification via recrystallization from acetic acid further enhances purity .

Q. How does 3,3',5,5'-Tetrachlorobenzidine contribute to polyurethane elastomer synthesis, and what are its mechanistic advantages?

- Answer : As a halogenated aromatic diamine, it acts as a chain extender in one-shot polyurethane formulations. Its rigid structure enhances mechanical properties (e.g., hardness, thermal stability) by forming ordered hydrogen-bonded networks. Pre-dissolving the diamine in polyols prevents premature reactions with isocyanates, optimizing elastomer crosslinking .

Q. What computational approaches predict the carcinogenic potential of 3,3',5,5'-Tetrachlorobenzidine?

- Answer : Molecular docking and quantitative structure-activity relationship (QSAR) models analyze interactions with DNA adducts or aryl hydrocarbon receptors. These methods align with IARC’s classification (Group 2B carcinogen) by identifying metabolic activation pathways, such as N-hydroxylation, that generate reactive intermediates .

Q. How can researchers mitigate genotoxicity risks during in vivo studies of 3,3',5,5'-Tetrachlorobenzidine?

- Answer : Implement strict containment protocols (e.g., gloveboxes, HEPA filters) to prevent aerosol exposure. Use isotopically labeled analogs (e.g., ¹⁴C-tagged) to track metabolic fate. Co-administer glutathione precursors to detoxify reactive metabolites. Dose-response studies in rodent models should follow OECD guidelines, with histopathology focused on hepatic and bladder tissues .

Data Contradiction and Optimization

Q. How can conflicting reports on the environmental persistence of 3,3',5,5'-Tetrachlorobenzidine be resolved?

- Answer : Conduct comparative degradation studies under controlled conditions (pH, UV exposure). High-resolution mass spectrometry (HRMS) identifies degradation byproducts, while soil adsorption coefficients (Koc) clarify persistence in different matrices. Discrepancies often arise from varying test systems (e.g., aqueous vs. lipid-rich media) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.